molecular formula C12H13BrO5 B1601062 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate CAS No. 28294-48-6

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B1601062
CAS No.: 28294-48-6
M. Wt: 317.13 g/mol
InChI Key: DQLCIZRXDSMYEF-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a chemical compound characterized by its bromoacetyl group and dimethoxyphenyl acetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate typically involves the bromoacetylation of 2,6-dimethoxyphenol followed by esterification. The reaction conditions include the use of bromoacetyl chloride or bromoacetic acid in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process involving the bromination of phenol derivatives, followed by acylation and purification steps. The process is optimized to ensure high yield and purity, with careful control of reaction parameters to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

  • Oxidation: The bromoacetyl group can be oxidized to form carboxylic acids.

  • Reduction: The bromoacetyl group can be reduced to form corresponding alcohols.

  • Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(2-Bromoacetyl)-2,6-dimethoxybenzoic acid

  • Reduction: 4-(2-Bromoethyl)-2,6-dimethoxyphenol

  • Substitution: Amides, esters, and ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: In biological research, the compound is utilized as a cross-linking agent to study protein interactions and modifications. Its ability to react with primary amines and sulfhydryl groups makes it valuable in biochemical assays.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various fine chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate exerts its effects involves its reactivity with nucleophiles. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form amides, esters, and ethers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 4-(Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile group instead of a dimethoxyphenyl group.

  • Bromoacetyl bromide: A simpler bromoacetyl compound without the phenyl group.

  • Bromoacetic acid N-hydroxysuccinimide ester: Another bromoacetyl derivative used in cross-linking reactions.

Uniqueness: 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is unique due to its dimethoxyphenyl group, which imparts specific chemical and physical properties that are not present in the other similar compounds. This makes it particularly useful in certain applications where the presence of methoxy groups is beneficial.

Properties

IUPAC Name

[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLCIZRXDSMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545911
Record name 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28294-48-6
Record name 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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